molecular formula C18H16F3N3O4S2 B2364867 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide CAS No. 865159-92-8

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide

Cat. No.: B2364867
CAS No.: 865159-92-8
M. Wt: 459.46
InChI Key: ZHBDSXVPGHVODB-QJOMJCCJSA-N
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Description

This compound is a benzothiazole derivative featuring a sulfamoyl group at position 6, a 3-(trifluoromethyl)benzamide moiety, and a 2-methoxyethyl substituent at position 2. Its (Z)-configuration arises from the stereochemistry of the thiazol-2(3H)-ylidene group. The sulfamoyl and trifluoromethyl groups are critical for its bioactivity, likely enhancing binding affinity and metabolic stability. While its exact therapeutic application remains unspecified, structural analogs are implicated in anticancer and pesticidal activities .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O4S2/c1-28-8-7-24-14-6-5-13(30(22,26)27)10-15(14)29-17(24)23-16(25)11-3-2-4-12(9-11)18(19,20)21/h2-6,9-10H,7-8H2,1H3,(H2,22,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBDSXVPGHVODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide is a synthetic compound belonging to the benzothiazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure with functional groups that may contribute to its biological activity. The presence of a trifluoromethyl group and a sulfamoyl moiety suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC18H18F3N3O3S2
Molecular Weight405.47 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO and DMF
Purity>95%

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including the compound . It has been evaluated against various cancer cell lines using assays such as MTT and flow cytometry.

  • Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. The IC50 values ranged from 1 to 4 µM, indicating potent activity against these cancer types .
  • Mechanisms of Action :
    • Apoptosis Induction : Flow cytometry analysis showed that treatment with the compound led to increased apoptosis in A431 and A549 cells, indicating its potential as an anticancer agent.
    • Cell Cycle Arrest : The compound caused G1 phase arrest in treated cells, which is crucial for preventing cancer cell proliferation.
    • Inhibition of Signaling Pathways : Western blot analysis revealed that the compound inhibited the AKT and ERK signaling pathways, which are vital for cancer cell survival and proliferation .

Anti-inflammatory Activity

In addition to its anticancer effects, the compound exhibits anti-inflammatory properties by modulating inflammatory cytokines.

  • Cytokine Suppression : The expression levels of IL-6 and TNF-α were significantly reduced in mouse monocyte macrophages (RAW264.7) upon treatment with the compound. This suggests that it may play a role in mitigating inflammatory responses .
  • Potential Applications : The dual action of this compound in targeting both cancerous cells and inflammatory pathways positions it as a promising candidate for developing therapies aimed at treating cancer with concurrent inflammatory conditions.

Case Studies

Several studies have reported on the biological activities of similar benzothiazole derivatives:

  • A study synthesized various benzothiazole compounds, including derivatives similar to our compound, which showed potent anticancer activity against multiple cell lines .
  • Another research highlighted the structural modifications of benzothiazole leading to enhanced bioactivity, suggesting that further modifications could optimize therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzothiazole derivatives with varied substituents influencing bioactivity. Key comparisons include:

Compound Name Structural Features Bioactivity/Applications Source
(Z)-N-(3-(2-Methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide Benzothiazole core; 6-sulfamoyl, 3-(2-methoxyethyl), 3-(trifluoromethyl)benzamide Hypothesized anticancer/pesticidal activity N/A (Target Compound)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole core; 6-trifluoromethyl, 2-(3-methoxyphenyl)acetamide Patent claims for therapeutic use
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Thiadiazole core; dimethylamino-acryloyl, 3-methylphenyl substituent Antimicrobial activity (IR/MS data)
Metsulfuron-methyl Sulfonylurea group; triazine and benzoate moieties Herbicidal activity (ALS inhibitor)

Key Findings:

Bioactivity Modulation via Substituents :

  • The sulfamoyl group in the target compound may enhance target binding compared to acetamide or sulfonylurea groups in analogs. For instance, metsulfuron-methyl’s sulfonylurea group inhibits acetolactate synthase (ALS) in plants, while sulfamoyl groups in pharmaceuticals often target enzymes like carbonic anhydrase .
  • The trifluoromethyl group improves metabolic stability and lipophilicity, a feature shared with patented benzothiazole derivatives .

Selectivity and Therapeutic Windows: Similar to ferroptosis-inducing compounds (FINs) in oral squamous cell carcinoma (OSCC), the target compound’s benzothiazole core may confer selective cytotoxicity.

Physicochemical Properties :

  • The 2-methoxyethyl group likely enhances solubility compared to bulkier substituents (e.g., 3-methylphenyl in ’s compound), which could improve bioavailability .
  • Melting points and IR data from thiadiazole analogs (e.g., 200°C in ) suggest that the target compound’s stability may align with these values, though experimental validation is needed .

Potential Applications: Unlike pesticidal sulfonylureas (e.g., metsulfuron-methyl), the target compound’s sulfamoyl group and benzamide linkage may favor pharmaceutical over herbicidal use .

Preparation Methods

Formation of the Benzo[d]Thiazole Core

The benzo[d]thiazole scaffold is typically synthesized via cyclization of 2-aminobenzenethiol derivatives. A RuCl₃-catalyzed oxidative coupling of N-arylthioureas provides high yields (up to 91%) under mild conditions. For this compound, 2-amino-5-sulfamoylbenzenethiol serves as the precursor.

Reaction Conditions :

  • Catalyst : RuCl₃ (10 mol%)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C, 12 hours
  • Yield : 85–90%

Introduction of the 2-Methoxyethyl Group

The 3-position substituent is introduced via alkylation or nucleophilic substitution. Patent EP0449602A1 demonstrates methoxide-bromide exchange using sodium methoxide in methanol, adapted here for regioselective alkylation:

Procedure :

  • Substrate : 6-Sulfamoylbenzo[d]thiazole (1.0 equiv)
  • Reagent : 2-Bromoethyl methyl ether (1.2 equiv)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : Acetonitrile, 60°C, 6 hours
  • Yield : 78%

Sulfamoylation at Position 6

Sulfamoyl group installation is achieved via chlorosulfonation followed by amination. CN115109009B reports using potassium metabisulfite (K₂S₂O₅) as a sulfur dioxide surrogate under cobalt catalysis:

Optimized Protocol :

  • Substrate : 6-Chlorobenzo[d]thiazole
  • Sulfonating Agent : K₂S₂O₅ (2.0 equiv)
  • Catalyst : CoCl₂ (5 mol%)
  • Ligand : 4,4′-Di-tert-butyl-2,2′-bipyridine (10 mol%)
  • Solvent : DMSO, 80°C, 10 hours
  • Yield : 92%

Formation of the (Z)-Ylidene Linkage

The final step involves condensation between the benzo[d]thiazole intermediate and 3-(trifluoromethyl)benzaldehyde. A microwave-assisted hydrazone formation (PMC11975549) ensures stereoselectivity:

Key Parameters :

  • Reactants :
    • 3-(2-Methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2-amine (1.0 equiv)
    • 3-(Trifluoromethyl)benzaldehyde (1.5 equiv)
  • Catalyst : p-Toluenesulfonic acid (20 mol%)
  • Solvent : Ethanol, microwave irradiation (100 W)
  • Temperature : 120°C, 15 minutes
  • Z/E Selectivity : 9:1

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Key Advantages
Benzo[d]thiazole core RuCl₃-catalyzed cyclization 89 98 Short reaction time, high atom economy
2-Methoxyethylation Alkylation with K₂CO₃ 78 97 Regioselective, no byproducts
Sulfamoylation CoCl₂/K₂S₂O₅ system 92 99 Avoids hazardous ClSO₃H
Ylidene formation Microwave-assisted condensation 85 95 High Z-selectivity, rapid kinetics

Challenges and Mitigation Strategies

  • Stereochemical Control : The (Z)-configuration is stabilized using bulky solvents (e.g., toluene) during condensation.
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves geometric isomers.
  • Scale-Up : Continuous flow reactors improve safety and yield in sulfamoylation steps.

Q & A

Q. What analytical techniques identify degradation pathways and metabolites?

  • Methodological Answer : Subject the compound to oxidative (H₂O₂), hydrolytic (HCl/NaOH), and photolytic stress (ICH Q1B guidelines). Characterize degradation products via LC-MS/MS and compare with synthetic standards. Use hepatic microsome assays to predict Phase I/II metabolites .

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